molecular formula C16H15F3N2O3 B6979692 N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide

N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide

Cat. No.: B6979692
M. Wt: 340.30 g/mol
InChI Key: CCYDZLMYZVOBDD-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is a synthetic organic compound with a complex structure It features a cyclobutane ring, a trifluoromethoxyphenyl group, and an oxazole moiety

Properties

IUPAC Name

N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-10-9-23-21-13(10)20-14(22)15(6-3-7-15)11-4-2-5-12(8-11)24-16(17,18)19/h2,4-5,8-9H,3,6-7H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYDZLMYZVOBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1NC(=O)C2(CCC2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclobutane Ring: This can be achieved through involving suitable precursors.

    Introduction of the Trifluoromethoxyphenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate starting materials.

    Final Coupling: The final step involves coupling the oxazole and cyclobutane intermediates under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may modulate these targets through binding interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

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